Hexanoyl-d11 Glycine Hexanoyl-d11 Glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210171
InChI:
SMILES:
Molecular Formula: C₈H₄D₁₁NO₃
Molecular Weight: 184.28

Hexanoyl-d11 Glycine

CAS No.:

Cat. No.: VC0210171

Molecular Formula: C₈H₄D₁₁NO₃

Molecular Weight: 184.28

* For research use only. Not for human or veterinary use.

Hexanoyl-d11 Glycine -

Specification

Molecular Formula C₈H₄D₁₁NO₃
Molecular Weight 184.28

Introduction

Chemical Structure and Properties

Molecular Structure

Hexanoyl-d11 Glycine consists of a hexanoyl group attached to the amino acid glycine, with 11 hydrogen atoms replaced by deuterium atoms. This structural modification allows researchers to distinguish the compound from its naturally occurring analog in various analytical procedures, particularly mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Hexanoyl-d11 Glycine typically involves several strategic steps to ensure proper deuterium incorporation. The compound can be synthesized in laboratory settings or obtained from specialized chemical suppliers that focus on isotopically labeled compounds.

Laboratory Synthesis Methods

A common synthesis route involves:

  • Preparation of deuterated hexanoic acid or its derivatives

  • Activation of the carboxylic acid group

  • Conjugation with glycine under controlled conditions

  • Purification of the final product

The reaction conditions must be carefully optimized for yield and purity, often involving controlled temperatures and pH levels. Purification techniques such as chromatography are typically employed to isolate Hexanoyl-d11 Glycine from unreacted starting materials and by-products.

Biochemical Role and Significance

Metabolic Pathways

Hexanoyl-d11 Glycine participates in various biochemical reactions related to fatty acid metabolism. The parent compound, hexanoylglycine, is formed through the action of glycine N-acyltransferase, which catalyzes the transfer of an acyl group from acyl-CoA to glycine. This metabolic process is particularly relevant in:

  • Fatty acid oxidation pathways

  • Amino acid metabolism

  • Detoxification processes

Clinical Significance

Hexanoylglycine serves as a minor metabolite of fatty acids and is primarily excreted in urine. Elevated levels of hexanoylglycine are often associated with certain metabolic disorders, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . The deuterated analog, Hexanoyl-d11 Glycine, enables more precise measurement and tracking of these metabolic processes, enhancing diagnostic capabilities.

Analytical Applications

Mass Spectrometry

Hexanoyl-d11 Glycine finds extensive application in mass spectrometry studies due to its unique isotopic signature. The incorporation of deuterium atoms creates a distinct mass shift that allows for:

  • Differentiation from endogenous compounds

  • Internal standardization for quantitative analysis

  • Tracking metabolic transformations

  • Enhanced sensitivity in complex biological matrices

Nuclear Magnetic Resonance Spectroscopy

In NMR studies, Hexanoyl-d11 Glycine provides valuable insights into molecular structure and dynamics. The deuterium atoms create distinctive spectral patterns that can be leveraged for:

  • Structural elucidation

  • Conformational analysis

  • Study of interaction with biological macromolecules

  • Investigation of metabolic pathways

Research Applications

Metabolomics Studies

Hexanoyl-d11 Glycine serves as an invaluable tool in metabolomics research, particularly for studying fatty acid metabolism. Its stable isotope nature enables:

  • Precise tracking of metabolic flux

  • Identification of novel metabolic pathways

  • Quantification of metabolite levels in complex biological samples

  • Differentiation between endogenous and exogenous metabolites

Biomarker Development

A significant application of Hexanoyl-d11 Glycine is in the development and validation of biomarkers for metabolic disorders. Research has demonstrated that urinary hexanoylglycine levels were significantly higher in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency compared to controls. The deuterated analog enhances the accuracy and reliability of such diagnostic approaches.

Pharmacokinetic Studies

In drug development, Hexanoyl-d11 Glycine facilitates pharmacokinetic studies by:

  • Serving as a metabolic tracer

  • Enabling accurate quantification of drug metabolism

  • Providing insights into absorption, distribution, metabolism, and excretion (ADME) processes

  • Enhancing understanding of drug-drug interactions

Comparative Analysis with Similar Compounds

Comparison with Non-deuterated Hexanoylglycine

Hexanoyl-d11 Glycine shares many properties with its non-deuterated counterpart but offers distinct advantages in analytical applications. The table below summarizes key differences:

PropertyHexanoyl-d11 GlycineHexanoylglycine
Molecular WeightHigher due to deuteriumStandard
Mass SpectrometryDistinct isotope patternStandard pattern
Metabolic StabilityGenerally enhancedStandard
Analytical UtilityInternal standard, tracerBiomarker, metabolite
Synthesis ComplexityHigher (requires deuterated reagents)Lower

Related Deuterated Compounds

Several other deuterated compounds share similar applications with Hexanoyl-d11 Glycine. These include:

  • Hexanoic acid-d11 (Caproic acid-d11)

  • Other deuterated acylglycines used in metabolomics

  • Deuterated fatty acids and their derivatives

These compounds collectively provide researchers with a comprehensive toolkit for investigating complex metabolic processes and disorders.

Current Research and Future Directions

Recent Advances

Recent research utilizing Hexanoyl-d11 Glycine has expanded our understanding of metabolic disorders and improved diagnostic capabilities. Particularly noteworthy is its application in the study of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where urinary hexanoylglycine levels serve as important diagnostic markers.

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